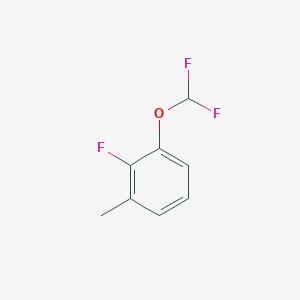
2-(Difluoromethyl)-1,4-bis(trifluoromethyl)benzene; 97%
Übersicht
Beschreibung
Difluoromethyl and trifluoromethyl groups are functional groups in organic chemistry with the formulas -CF2H and -CF3, respectively . They are often used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds due to their unique physical and chemical properties .
Synthesis Analysis
The synthesis of compounds with difluoromethyl and trifluoromethyl groups has been a subject of extensive research . Various methods exist for introducing these functionalities. For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .Chemical Reactions Analysis
The chemical reactions involving difluoromethyl and trifluoromethyl groups are diverse and depend on the specific compound and reaction conditions . These groups can participate in various types of reactions, including electrophilic, nucleophilic, radical, and cross-coupling reactions .Physical And Chemical Properties Analysis
Compounds with difluoromethyl and trifluoromethyl groups exhibit unique physical and chemical properties. For example, the trifluoromethyl group has a significant electronegativity, which can affect the acidity and basicity of the compound .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
The incorporation of fluorine atoms into organic molecules is a common strategy in pharmaceutical research due to the unique properties that these atoms confer, such as increased lipophilicity and metabolic stability2-(Difluoromethyl)-1,4-bis(trifluoromethyl)benzene can serve as a precursor for the synthesis of trifluoromethyl ethers, which are increasingly used as substituents in bioactive compounds . These ethers can enhance the biological activity and selectivity of pharmaceuticals.
Agrochemical Development
Fluorinated compounds like 2-(Difluoromethyl)-1,4-bis(trifluoromethyl)benzene are valuable in the development of agrochemicals. They can be used to create substances such as proinsecticides, insect growth regulators, and plant growth regulators . The unique properties of fluorinated compounds can improve the efficacy and environmental stability of these agrochemicals.
Material Science
In material science, fluorinated compounds are utilized for their exceptional properties, such as thermal stability and resistance to degradation2-(Difluoromethyl)-1,4-bis(trifluoromethyl)benzene could be involved in the synthesis of advanced materials, including thermoplastic membranes and surfactants . These materials find applications in various industries, from electronics to textiles.
Vulcanizing Agents
The compound’s derivatives can act as vulcanizing agents in the rubber industry. Vulcanization is a chemical process for converting rubber or related polymers into more durable materials via the addition of sulfur or other equivalent curatives or accelerators . This process enhances the elasticity and strength of the rubber products.
Dyestuff Intermediates
2-(Difluoromethyl)-1,4-bis(trifluoromethyl)benzene: can be used as an intermediate in the production of dyestuffs. These fluorinated intermediates can impart desirable qualities to dyes, such as improved colorfastness and resistance to photodegradation .
Insulating Fluids
Due to its potential thermal and chemical stability, 2-(Difluoromethyl)-1,4-bis(trifluoromethyl)benzene may be used in the formulation of insulating fluids. These fluids are essential in electrical applications for preventing overheating and maintaining the performance of electrical components .
Wirkmechanismus
Target of Action
It is known that difluoromethylation processes, which this compound is involved in, have been used to modify large biomolecules such as proteins .
Mode of Action
The compound’s mode of action involves the formation of X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S . This process is achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods . The compound’s interaction with its targets results in the formation of these bonds, leading to the modification of the target molecules.
Biochemical Pathways
The compound’s involvement in difluoromethylation processes suggests that it may play a role in the modification of biochemical pathways involving the targets it interacts with .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight of 12812 , may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The compound’s role in difluoromethylation processes suggests that it may lead to the modification of target molecules, potentially altering their function .
Zukünftige Richtungen
The use of difluoromethyl and trifluoromethyl groups in the synthesis of organic compounds is a vibrant field of research with many potential future directions. This includes the development of new synthetic methods, the design of new pharmaceuticals and agrochemicals, and the exploration of new applications in materials science .
Eigenschaften
IUPAC Name |
2-(difluoromethyl)-1,4-bis(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F8/c10-7(11)5-3-4(8(12,13)14)1-2-6(5)9(15,16)17/h1-3,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVMCFUYTTXKBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801214876 | |
| Record name | Benzene, 2-(difluoromethyl)-1,4-bis(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801214876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethyl)-1,4-bis(trifluoromethyl)benzene | |
CAS RN |
393-83-9 | |
| Record name | Benzene, 2-(difluoromethyl)-1,4-bis(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=393-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 2-(difluoromethyl)-1,4-bis(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801214876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



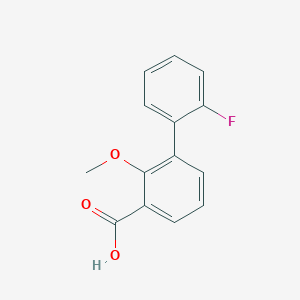


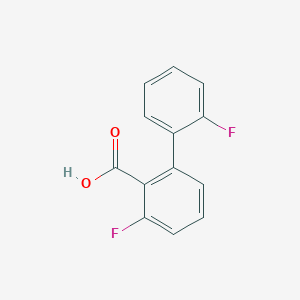


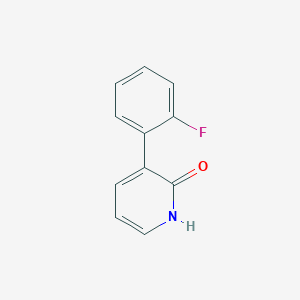

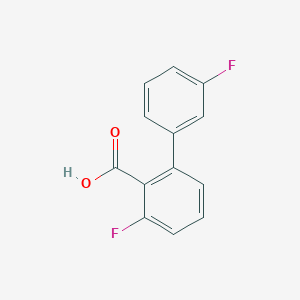
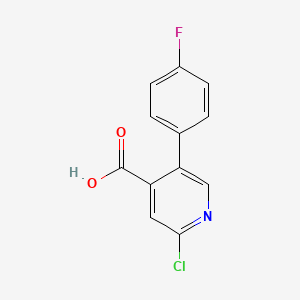
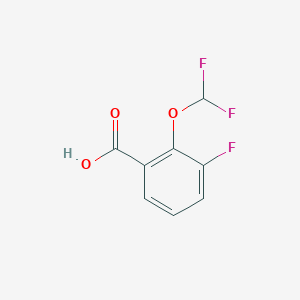
![(2Z)-3-[(4-Chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid; 97%](/img/structure/B6341153.png)
